Cas no 2098024-69-0 (2-Fluoro-3-methylpentan-1-amine hydrochloride)

2-Fluoro-3-methylpentan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-3-methylpentan-1-amine hydrochloride
- 2098024-69-0
- AKOS040812769
- F2147-5577
- 2-fluoro-3-methylpentan-1-amine;hydrochloride
- 1-Pentanamine, 2-fluoro-3-methyl-, hydrochloride (1:1)
- 2-Fluoro-3-methylpentan-1-amine hydrochloride
-
- Inchi: 1S/C6H14FN.ClH/c1-3-5(2)6(7)4-8;/h5-6H,3-4,8H2,1-2H3;1H
- InChI Key: HTKIFAZOWYSWSI-UHFFFAOYSA-N
- SMILES: Cl.FC(CN)C(C)CC
Computed Properties
- Exact Mass: 155.0877053g/mol
- Monoisotopic Mass: 155.0877053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 56.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
2-Fluoro-3-methylpentan-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F201586-1g |
2-fluoro-3-methylpentan-1-amine hydrochloride |
2098024-69-0 | 1g |
$ 1250.00 | 2022-06-05 | ||
Life Chemicals | F2147-5577-1g |
2-fluoro-3-methylpentan-1-amine hydrochloride |
2098024-69-0 | 95%+ | 1g |
$874.0 | 2023-09-06 | |
Life Chemicals | F2147-5577-0.25g |
2-fluoro-3-methylpentan-1-amine hydrochloride |
2098024-69-0 | 95%+ | 0.25g |
$788.0 | 2023-09-06 | |
TRC | F201586-500mg |
2-fluoro-3-methylpentan-1-amine hydrochloride |
2098024-69-0 | 500mg |
$ 815.00 | 2022-06-05 | ||
Life Chemicals | F2147-5577-0.5g |
2-fluoro-3-methylpentan-1-amine hydrochloride |
2098024-69-0 | 95%+ | 0.5g |
$830.0 | 2023-09-06 | |
Life Chemicals | F2147-5577-5g |
2-fluoro-3-methylpentan-1-amine hydrochloride |
2098024-69-0 | 95%+ | 5g |
$2622.0 | 2023-09-06 | |
TRC | F201586-100mg |
2-fluoro-3-methylpentan-1-amine hydrochloride |
2098024-69-0 | 100mg |
$ 210.00 | 2022-06-05 | ||
Life Chemicals | F2147-5577-10g |
2-fluoro-3-methylpentan-1-amine hydrochloride |
2098024-69-0 | 95%+ | 10g |
$3671.0 | 2023-09-06 | |
Life Chemicals | F2147-5577-2.5g |
2-fluoro-3-methylpentan-1-amine hydrochloride |
2098024-69-0 | 95%+ | 2.5g |
$1748.0 | 2023-09-06 |
2-Fluoro-3-methylpentan-1-amine hydrochloride Related Literature
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Additional information on 2-Fluoro-3-methylpentan-1-amine hydrochloride
Introduction to 2-Fluoro-3-methylpentan-1-amine hydrochloride (CAS No. 2098024-69-0)
2-Fluoro-3-methylpentan-1-amine hydrochloride, identified by its CAS number 2098024-69-0, is a fluorinated amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a subject of extensive interest for drug discovery and development. The presence of a fluorine atom at the 2-position and a methyl group at the 3-position introduces unique electronic and steric properties, which can influence its reactivity, binding affinity, and overall pharmacological profile.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and in vitro studies. This property is particularly valuable in drug formulation and delivery systems, where solubility plays a critical role in determining bioavailability and therapeutic efficacy. The structural features of 2-Fluoro-3-methylpentan-1-amine hydrochloride make it a versatile intermediate in the synthesis of more complex molecules, including potential pharmacophores for novel therapeutic agents.
In recent years, there has been growing interest in fluorinated amines due to their ability to modulate enzyme activity and receptor binding. The fluorine atom's electronegativity can alter the electronic distribution within the molecule, leading to enhanced binding interactions with biological targets. This has been particularly observed in the development of kinase inhibitors and other small-molecule drugs where fluorine substitution improves metabolic stability and reduces off-target effects. The fluorine-containing amine moiety in 2-Fluoro-3-methylpentan-1-amine hydrochloride is likely to contribute to its potential as a building block for such applications.
Current research in medicinal chemistry highlights the importance of fluorinated compounds in achieving optimal pharmacokinetic profiles. For instance, studies have demonstrated that fluorine substitution can increase lipophilicity while maintaining water solubility, thereby optimizing drug transport across biological membranes. The methyl group at the 3-position further influences the steric environment around the nitrogen atom, potentially affecting its interaction with enzymes or receptors. This dual substitution pattern makes 2-Fluoro-3-methylpentan-1-amine hydrochloride a promising candidate for further exploration in structure-activity relationship (SAR) studies.
The synthesis of 2-Fluoro-3-methylpentan-1-amine hydrochloride involves multi-step organic transformations, including nucleophilic substitution reactions and subsequent salt formation. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques are essential for producing high-quality intermediates like this one, which serve as critical components in larger drug molecules. The efficiency of these synthetic routes is crucial for scaling up production while maintaining cost-effectiveness and regulatory compliance.
From a biochemical perspective, 2-Fluoro-3-methylpentan-1-amine hydrochloride may exhibit properties that are relevant to various disease pathways. For example, amine derivatives have been investigated for their roles in neurotransmitter synthesis and modulation of ion channels. The introduction of fluorine can fine-tune these interactions, leading to compounds with improved selectivity and reduced side effects. Preliminary computational studies suggest that this molecule could interact with specific proteases or kinases involved in inflammatory responses or cancer progression.
The pharmaceutical industry has increasingly relied on high-throughput screening (HTS) technologies to identify novel bioactive compounds. Compounds like 2-Fluoro-3-methylpentan-1-amine hydrochloride are often screened for their ability to modulate key biological targets identified through genomics or proteomics data. The structural diversity introduced by fluorination makes such molecules valuable tools for identifying new therapeutic leads. Additionally, their use in fragment-based drug design allows researchers to iteratively refine molecular structures based on initial binding interactions.
In conclusion, 2-Fluoro-3-methylpentan-1-amine hydrochloride (CAS No. 2098024-69-0) represents an intriguing compound with potential applications across multiple therapeutic areas. Its unique structural features—comprising a fluorine atom, a methyl group, and an amine functional group—position it as a key intermediate in pharmaceutical synthesis. Ongoing research into its biological activity and synthetic methodologies underscores its importance as a building block for next-generation drugs. As the demand for innovative therapeutics grows, compounds like this continue to play a pivotal role in advancing chemical biology and medicinal chemistry.
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